![molecular formula C21H19N3O4 B2615734 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-88-4](/img/structure/B2615734.png)
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)piperidine
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide apart from these similar compounds is its unique combination of the benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic molecule that incorporates a benzodioxole moiety and an oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
Key Features:
- Benzodioxole moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with a wide range of biological activities including anticancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to our target compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds structurally related to this compound demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma) and C6 (glioma) cell lines. The IC50 values for these compounds ranged from 0.125 mM to 0.157 mM .
The biological activity is largely attributed to the inhibition of matrix metalloproteinases (MMPs) . MMPs are crucial in tumor progression and metastasis:
Compound | MMP Inhibition (%) | IC50 (mM) |
---|---|---|
Compound 8 | 24.78 ± 0.86 | 0.128 ± 0.027 |
Compound 9 | 30.46 ± 3.27 | 0.137 ± 0.015 |
These findings suggest that the compound's interaction with MMPs could be a key mechanism underlying its anticancer effects .
Case Studies
Several studies have investigated the biological activities of compounds with similar structures:
- Study on MMP Inhibition : A study reported that compounds with benzodioxole and oxadiazole scaffolds exhibited significant inhibition of MMP-9, which is implicated in cancer metastasis .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines and found that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity while maintaining low toxicity towards normal cells (NIH/3T3) with selectivity indices (SI) well above 300 .
Discussion
The integration of benzodioxole and oxadiazole moieties into a single compound appears to enhance its biological activity significantly. The promising cytotoxic effects against specific cancer cell lines combined with low toxicity towards normal cells indicate a potential therapeutic application in cancer treatment.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(10-13-5-8-17-18(9-13)27-12-26-17)22-21-24-23-20(28-21)16-7-6-14-3-1-2-4-15(14)11-16/h5-9,11H,1-4,10,12H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETNDDYYEGBKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.